2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex organic compound with a unique structure that combines a triazolopyridine core with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps. One common approach starts with the preparation of the triazolopyridine core, followed by the introduction of the chlorophenyl group through a series of nucleophilic substitution reactions. The final step often involves the coupling of the aminoethyl and aminopropyl groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-propylamine: Shares the chlorophenyl group but lacks the triazolopyridine core.
2-(3-Aminopropyl)-[1,2,4]triazolo[4,3-a]pyridine: Contains the triazolopyridine core but lacks the chlorophenyl group.
Uniqueness
The uniqueness of 2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one lies in its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C17H20ClN5O |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-[3-[2-(3-chloroanilino)ethylamino]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C17H20ClN5O/c18-14-5-3-6-15(13-14)20-10-9-19-8-4-12-23-17(24)22-11-2-1-7-16(22)21-23/h1-3,5-7,11,13,19-20H,4,8-10,12H2 |
InChI Key |
SGXXTUPUUQQXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCCNCCNC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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